[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](4-NITROPHENYL)METHANONE
Description
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 4-nitrophenylmethanone group
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-4-3-5-18(15(14)2)20-10-12-21(13-11-20)19(23)16-6-8-17(9-7-16)22(24)25/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVZPGIUWEXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to introduce the 2,3-dimethylphenyl group.
Introduction of 4-Nitrophenylmethanone Group: Finally, the compound is reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitro group results in the formation of an amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles
- Pyrrolidine derivatives
Uniqueness
4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,3-dimethylphenyl and 4-nitrophenylmethanone groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
